H-Tyr-Pro-Trp-D-Phe-NH2
Description
H-Tyr-Pro-Trp-D-Phe-NH2 is a tetrapeptide with the molecular formula C34H38N6O5 and an average molecular mass of 610.715 Da. Its stereochemistry includes a D-configuration at the phenylalanine (Phe) residue, distinguishing it from endogenous endomorphins (e.g., Tyr-Pro-Trp-Phe-NH2), which feature L-amino acids . The compound is also referred to as Tyrosylprolyltryptophylphenylalaninamide and has a CAS registry number of 630104-38-0. The D-Phe substitution may enhance metabolic stability or alter receptor binding compared to L-configured analogs .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28+,29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLJFNSKAHNFH-FAPGNOQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Endomorphin-1 can be synthesized using a combination of enzymatic and chemical methods. The synthesis involves the following steps :
Synthesis of Boc-Trp-Phe-NH2: This intermediate is synthesized using the solvent-stable protease WQ9-2 in a 20% methanol medium, achieving a high yield of 97.1%.
Removal of Boc Group: The Boc group is removed using trifluoroacetic acid to generate Trp-Phe-NH2.
Synthesis of Boc-Tyr-Pro-OH: This is synthesized chemically using the efficient mixed carbonic anhydride method.
Formation of Boc-Tyr-Pro-Trp-Phe-NH2: This tetrapeptide is synthesized with a yield of 84.5% using another organic solvent-tolerant protease, PT121, in an organic-aqueous biphasic system.
Final Deprotection: The Boc group is removed from Boc-Tyr-Pro-Trp-Phe-NH2 to obtain endomorphin-1 with a high yield of 91%.
Industrial Production Methods
Industrial production of endomorphin-1 involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving high-speed countercurrent chromatography (HSCCC) for final purification .
Chemical Reactions Analysis
Types of Reactions
Endomorphin-1 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized.
Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Amino acid derivatives and coupling agents like carbodiimides are used in peptide synthesis.
Major Products Formed
Oxidation: Oxidized derivatives of endomorphin-1.
Reduction: Reduced forms of the peptide.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Endomorphin-1 has a wide range of applications in scientific research :
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in pain modulation and opioid receptor interactions.
Medicine: Explored as a potential analgesic for pain management.
Industry: Utilized in the development of new pain relief medications and opioid receptor studies.
Mechanism of Action
Endomorphin-1 exerts its effects by binding to the μ (mu) opioid receptor with high affinity . This binding activates the receptor, leading to a cascade of intracellular events that result in analgesia. The primary molecular targets are the μ-opioid receptors, and the pathways involved include inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels .
Comparison with Similar Compounds
Structural Analogues and Sequence Variations
The following table summarizes key structural and functional differences between H-Tyr-Pro-Trp-D-Phe-NH2 and related peptides:
Receptor Binding and Selectivity
- CTOP vs. This compound : CTOP’s D-Phe and D-Trp residues contribute to its µ-opioid receptor specificity (IC50 = 2.80 nM) and rapid binding kinetics (Kd = 0.16–0.41 nM) . In contrast, this compound lacks cyclic constraints but shares D-Phe, which may similarly enhance µ-receptor interactions if tested.
- DMFa: Despite a D-Met substitution, DMFa acts as a µ-opioid agonist, suggesting that D-amino acids in non-critical positions can retain or enhance agonist activity .
Functional and Pharmacological Differences
- Agonist vs. Antagonist Activity :
- Metabolic Stability: D-amino acids in CTOP and DMFa reduce protease susceptibility, prolonging in vivo activity . This property is likely shared by this compound.
Clinical and Experimental Implications
- CTOP : Used to study µ-receptor signaling due to its high selectivity and ability to block morphine-induced effects .
- DMFa: Highlights the role of D-amino acids in enhancing peptide stability without compromising agonist efficacy .
- This compound: Potential applications in pain management or opioid research remain speculative but warrant investigation given structural parallels to characterized ligands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
